Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate
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Overview
Description
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an epoxide ring, and a pyridoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridoazepine core, introduction of the epoxide ring, and attachment of the tert-butyl group. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to remove the epoxide ring or to modify the pyridoazepine core.
Substitution: Functional groups on the pyridoazepine core can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring typically yields diols, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound can be used to study the effects of epoxide-containing molecules on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. Additionally, the compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl Octahydro-4A,8-Epoxypyrido[4,3-C]Azepine-6(5H)-Carboxylate: shares similarities with other epoxide-containing compounds, such as epoxides of other heterocyclic systems.
Pyridoazepine Derivatives: Compounds with similar pyridoazepine cores but different substituents or functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, an epoxide ring, and a pyridoazepine core. This combination imparts specific chemical properties and biological activities that are not found in other similar compounds. For example, the presence of the epoxide ring allows for unique reactivity, while the tert-butyl group enhances the compound’s stability and lipophilicity.
Properties
IUPAC Name |
tert-butyl 12-oxa-4,10-diazatricyclo[6.3.1.01,6]dodecane-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-8-11-6-10-7-15-5-4-14(10,9-16)18-11/h10-11,15H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXHJDRWIYEZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CNCCC3(C1)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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